molecular formula C11H5BrClF2NO B14085870 2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine

2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine

Katalognummer: B14085870
Molekulargewicht: 320.52 g/mol
InChI-Schlüssel: FJPSUOUTAUTYEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine is a complex organic compound that features a pyridine ring substituted with bromine, fluorine, and chlorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic aromatic substitution reaction of 4-bromo-3-fluorophenol with 5-chloro-3-fluoropyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary but often include key signaling proteins or metabolic enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various scientific fields .

Eigenschaften

Molekularformel

C11H5BrClF2NO

Molekulargewicht

320.52 g/mol

IUPAC-Name

2-(4-bromo-3-fluorophenoxy)-5-chloro-3-fluoropyridine

InChI

InChI=1S/C11H5BrClF2NO/c12-8-2-1-7(4-9(8)14)17-11-10(15)3-6(13)5-16-11/h1-5H

InChI-Schlüssel

FJPSUOUTAUTYEW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=N2)Cl)F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.